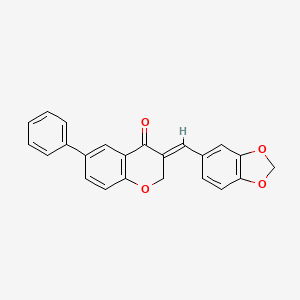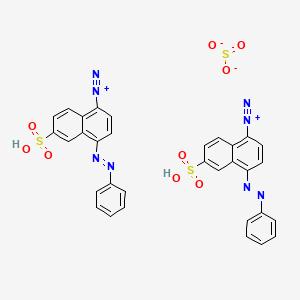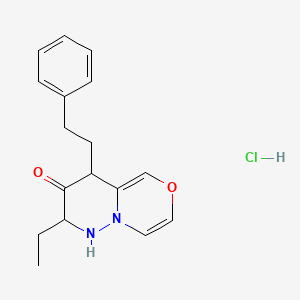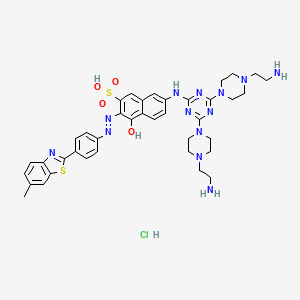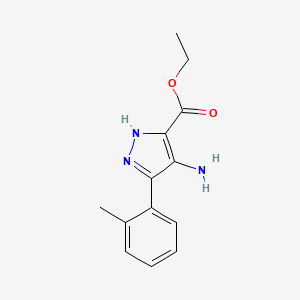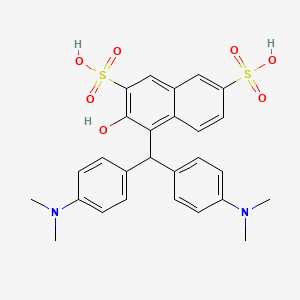
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dimethylamino groups, a hydroxynaphthalene moiety, and disulphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with naphthalene derivatives under acidic conditions. The reaction is followed by sulfonation to introduce the disulphonic acid groups. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Michler’s Ketone: A related compound with similar structural features, used in dye synthesis.
Bis(4-(dimethylamino)phenyl)methanone: Another compound with dimethylamino groups, known for its applications in organic synthesis.
Uniqueness
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid stands out due to its combination of hydroxynaphthalene and disulphonic acid groups, which confer unique chemical and physical properties. These features make it particularly valuable in applications requiring specific optical and electronic characteristics.
Propiedades
Número CAS |
84674-88-4 |
|---|---|
Fórmula molecular |
C27H28N2O7S2 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H28N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36) |
Clave InChI |
CJJWIJSJELXUKG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


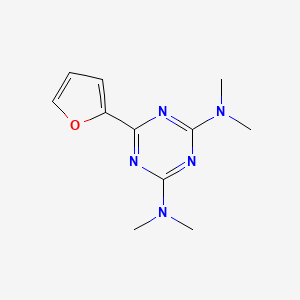
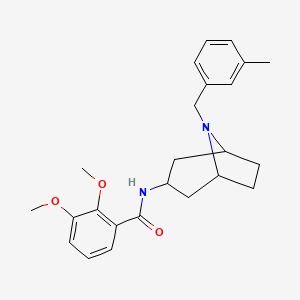

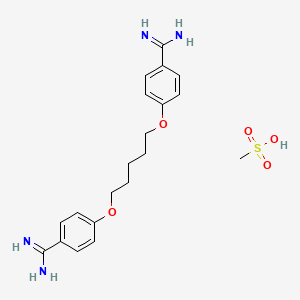

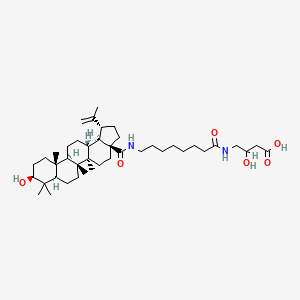
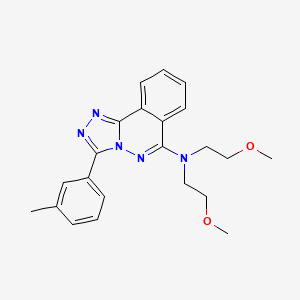
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
